1-(4-Hydroxy-3-methylphenyl)propan-1-one
Overview
Description
1-(4-Hydroxy-3-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H12O2. It is a white crystalline solid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxy-3-methylphenyl)propan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-hydroxy-3-methylphenol with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Hydroxy-3-methylphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical processes .
Comparison with Similar Compounds
1-(4-Hydroxy-3-methylphenyl)propan-1-one can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Similar structure but lacks the propyl group.
3-Hydroxy-4-methylacetophenone: Similar structure but with different positioning of the hydroxyl and methyl groups.
4-Methylacetophenone: Lacks the hydroxyl group, resulting in different chemical properties.
Properties
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-9(11)8-4-5-10(12)7(2)6-8/h4-6,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTNKEULTSFHKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280603 | |
Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940-04-5 | |
Record name | NSC17564 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-hydroxy-3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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